molecular formula C23H27N5O3 B11602027 7-cyclohexyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 618078-10-7

7-cyclohexyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11602027
CAS No.: 618078-10-7
M. Wt: 421.5 g/mol
InChI Key: NELTVNJYERIPEK-UHFFFAOYSA-N
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Description

7-cyclohexyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes a cyclohexyl group, an imino group, and a triazatricyclo framework

Preparation Methods

The synthesis of 7-cyclohexyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazatricyclo framework: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the cyclohexyl group: This step typically involves the use of cyclohexyl halides in the presence of a base.

    Addition of the imino group: This can be done through the reaction of the intermediate with an appropriate amine.

    Attachment of the oxolan-2-ylmethyl group: This step involves the use of oxolan-2-ylmethyl halides under suitable conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

7-cyclohexyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group or the oxolan-2-ylmethyl group.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various products.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe due to its unique structure.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-cyclohexyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 7-cyclohexyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide include:

    Cyclohexyl derivatives: Compounds with similar cyclohexyl groups.

    Imino derivatives: Compounds with similar imino groups.

    Triazatricyclo derivatives: Compounds with similar triazatricyclo frameworks.

The uniqueness of this compound lies in the combination of these structural features, which may confer distinct chemical and biological properties.

Biological Activity

7-cyclohexyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique structural framework and potential biological activities. The compound's molecular formula is C20H24N4O3, with a molecular weight of approximately 368.43 g/mol . Its intricate design includes multiple functional groups that contribute to its reactivity and interactions with biological targets.

Structural Characteristics

The compound features a tricyclic structure with nitrogen atoms integrated into the framework, which is essential for its biological activity. Key structural components include:

  • Cyclohexyl Group : Enhances hydrophobic interactions.
  • Imino and Carbonyl Functionalities : These groups are crucial for potential biological interactions.
  • Oxolan-2-ylmethyl Substituent : This addition may improve solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may exert antimicrobial and anticancer properties by inhibiting pathways involved in cell proliferation and survival . The mechanism likely involves binding to specific enzymes or receptors that play critical roles in cellular functions.

Antimicrobial Properties

Research indicates that this compound shows promise as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes or inhibit key metabolic pathways necessary for bacterial growth.

Anticancer Properties

The anticancer potential of the compound is linked to its ability to disrupt cancer cell signaling pathways. Studies have shown that it can inhibit the proliferation of various cancer cell lines by interfering with their metabolic processes .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

  • Antimicrobial Activity Study : A study evaluated the compound against several bacterial strains and demonstrated significant inhibitory effects at varying concentrations.
  • Cell Proliferation Inhibition : In vitro tests on cancer cell lines revealed that the compound could reduce cell viability significantly compared to control groups.
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through caspase activation pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
7-cyclohexyl-6-imino...Tricyclic structure with nitrogenPotential antimicrobial/anticancer
1H-Pyrazole DerivativesFive-membered ring with nitrogenAntimicrobial
BenzodiazepinesSeven-membered ring with nitrogenAnxiolytic
Quinoline DerivativesSix-membered ring with nitrogenAntimalarial

This table highlights how 7-cyclohexyl-6-imino... stands out due to its specific tricyclic structure and diverse functional groups that contribute to its unique biological properties .

Properties

CAS No.

618078-10-7

Molecular Formula

C23H27N5O3

Molecular Weight

421.5 g/mol

IUPAC Name

7-cyclohexyl-6-imino-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H27N5O3/c24-20-17(22(29)25-14-16-9-6-12-31-16)13-18-21(28(20)15-7-2-1-3-8-15)26-19-10-4-5-11-27(19)23(18)30/h4-5,10-11,13,15-16,24H,1-3,6-9,12,14H2,(H,25,29)

InChI Key

NELTVNJYERIPEK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=C(C=C(C2=N)C(=O)NCC4CCCO4)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

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